molecular formula C7H5N3O2 B1376439 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid CAS No. 1140239-98-0

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Número de catálogo: B1376439
Número CAS: 1140239-98-0
Peso molecular: 163.13 g/mol
Clave InChI: WSCQBSMPWSLCEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a high-value heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a fused pyrazolopyridine scaffold, a privileged structure in drug discovery due to its resemblance to purine bases . The molecule is characterized by its carboxylic acid functional group at the 7-position, which provides a versatile handle for further synthetic modification and derivatization, such as amide coupling or esterification reactions to create a diverse array of potential bioactive molecules. The pyrazolopyridine core is extensively studied for its potential in developing therapeutics, particularly as a scaffold for kinase inhibitors . Researchers value this specific carboxylic acid derivative as a key intermediate in the synthesis of more complex target molecules. As a reagent, it is intended for use in laboratory research only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: This compound should be handled with care. Safety data indicates it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers should consult the safety data sheet and use appropriate personal protective equipment, storing the material in a cool, dry place under an inert atmosphere .

Propiedades

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQBSMPWSLCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140239-98-0
Record name 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Table 1: Key Parameters for Diazotization Method

Parameter Details
Intermediate Compound V (pyrazolo-pyridine)
Sodium Nitrite Molar Ratio 1.0 to 2.0 equivalents
Acid Medium Dilute H2SO4 or HCl
Temperature -5 °C to 0 °C
Reaction Time Typically 1-2 hours
Yield >90%
Post-treatment Filtration and recrystallization

Condensation Reactions Using 1,3-Dicarbonyl Compounds and Aminopyridines

Another efficient synthetic strategy involves the condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under oxidative coupling conditions:

  • Reagents : N-amino-2-iminopyridines and 1,3-dicarbonyl compounds
  • Catalysis : Acetic acid as solvent and mild oxidant under oxygen atmosphere
  • Conditions : Heating at 130 °C for 18 hours in ethanol
  • Products : Pyrazolo-fused pyridine derivatives, including pyrazolo[1,5-a]pyridines closely related to the target compound
  • Yields : Moderate to high (72-90%)
  • Advantages : Single-step, environmentally friendly, versatile for various substitutions

Although this method is more commonly applied to pyrazolo[1,5-a]pyridines, it demonstrates the utility of condensation and oxidative cyclization in preparing fused pyrazolo-pyridine systems.

Catalytic Condensation Using Nano-Magnetic Metal–Organic Frameworks

A recent advancement in the synthesis of pyrazolo[3,4-b]pyridines involves the use of nano-magnetic metal-organic frameworks as catalysts:

  • Catalyst : Fe3O4@MIL-101(Cr)-N(CH2PO3)2 nano-magnetic MOF
  • Reactants : Aldehyde derivatives, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and cyanoacetyl indole
  • Conditions : Stirring at 100 °C with catalyst under solvent-free or minimal solvent conditions
  • Advantages : Reusability of catalyst, mild conditions, high selectivity, and ease of catalyst removal by magnet
  • Outcome : Efficient formation of pyrazolopyridine derivatives, which can be adapted for the synthesis of this compound analogs

This method represents a green chemistry approach with potential scalability for pharmaceutical intermediates.

Hydrolysis of Ethyl Esters to Obtain the Carboxylic Acid

The ethyl ester derivatives of this compound can be hydrolyzed to the free acid form by:

  • Reagents : Sodium hydroxide (NaOH) in methanol-water mixture
  • Conditions : Stirring at room temperature for 10-15 hours
  • Work-up : Acidification with 1N HCl at 0 °C, extraction with ethyl acetate, and purification by recrystallization
  • Yield : High, with retention of structural integrity confirmed by LC-MS and NMR

This step is crucial for obtaining the free acid form used in biological assays and further derivatization.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield (%) Advantages References
1 Hydrazine hydrate reaction with hydroxypyridine esters Hydrazine hydrate, reflux High Simple, direct synthesis
2 Diazotization and cyclization with NaNO2 Sodium nitrite, dilute acid, low temperature (-5 to 0 °C) >90 Mild conditions, high yield
3 Condensation with 1,3-dicarbonyl compounds N-amino-2-iminopyridines, acetic acid, O2, 130 °C 72-90 Environmentally friendly, versatile
4 Catalytic condensation using nano-MOF Fe3O4@MIL-101(Cr)-N(CH2PO3)2, aldehydes, amines, 100 °C High Reusable catalyst, green method
5 Hydrolysis of ethyl ester NaOH in MeOH-H2O, acidification High Efficient conversion to acid

Detailed Research Findings and Notes

  • The diazotization method (Method 2) is notable for its mild reaction conditions and scalability, making it suitable for industrial pharmaceutical intermediate production.
  • Hydrazine hydrate-based synthesis (Method 1) offers a straightforward approach but requires careful control of reflux conditions to avoid side reactions.
  • The condensation methods (Methods 3 and 4) provide versatility for structural modifications, enabling synthesis of various substituted derivatives for medicinal chemistry exploration.
  • Hydrolysis (Method 5) is a standard step to convert esters to acids, essential for biological activity studies.
  • Analytical data such as ^1H NMR, IR, and LC-MS confirm the structural integrity and purity of synthesized compounds across methods.
  • Recrystallization is commonly employed to enhance product purity, critical for subsequent biological evaluations.

Análisis De Reacciones Químicas

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyridine rings.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are valuable in developing new materials and catalysts. The compound's ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it versatile for synthetic chemistry applications .

Biology

In biological research, this compound is utilized in studying enzyme inhibitors and receptor modulators . Its structural properties allow it to interact with specific molecular targets, making it significant in understanding biological pathways and mechanisms. For instance, modifications to its structure can enhance its binding affinity to certain enzymes or receptors .

Medicine

The potential therapeutic applications of this compound are particularly notable in drug development. It has been explored as a candidate for targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases. Research indicates that derivatives of this compound may exhibit significant biological activity, including anti-inflammatory and anticancer properties .

Industry

In industrial settings, this compound is employed in the synthesis of agrochemicals and pharmaceuticals. Its versatility extends to the production of high-potency active pharmaceutical ingredients (HPAPIs), where it serves as an intermediate for various formulations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

  • Tyrosine Kinase Inhibitors (TKI): A study highlighted the use of pyrazolo[3,4-b]pyridines as scaffolds for synthesizing TKIs, demonstrating their potential in cancer therapy .
  • Adenosine Monophosphate (AMP) Regulation: Research indicated that certain derivatives could increase intracellular concentrations of cyclic AMP, which is crucial for various cellular processes .

Mecanismo De Acción

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparación Con Compuestos Similares

1-Methyl-1H-pyrazolo[3,4-C]pyridine-7-carboxylic Acid

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • CAS : EN300-126626
  • Key Difference : The addition of a methyl group at the 1-position increases hydrophobicity compared to the parent compound. This substitution may reduce solubility in polar solvents but enhance membrane permeability in biological systems .

Pyrrolo-Pyridine Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Compound 10a)

  • Yield : 95%
  • Substituent : Hydrogen at position 5.
  • Properties : High synthetic accessibility and stability, as indicated by its excellent yield .

    5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Compound 10b)

  • Yield : 71%

  • Substituent : Chlorine at position 5.
  • Properties : The electron-withdrawing Cl group enhances acidity (pKa ~3.1) compared to unsubstituted analogs, making it more reactive in nucleophilic reactions .

    5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Compound 10c)

  • Yield : 80%

  • Substituent : Methoxy at position 5.
  • Properties : The electron-donating OMe group increases solubility in organic solvents but may reduce metabolic stability in vivo .

Thiazolo-Pyridine Derivatives

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic Acid (TPCA)

  • Key Feature : Contains a sulfur atom in the thiazolo ring.
  • Application: Acts as a fluorophore in carbon nanodots (CNDs), with absorption at 340 nm and emission at 430 nm due to extended conjugation .

Positional Isomers

1H-Pyrrolo[2,3-B]pyridine-4-Carboxylic Acid

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • CAS : 479553-01-0
  • Key Difference: The carboxylic acid at position 4 (vs.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent/Position Key Property/Application Reference
1H-Pyrazolo[3,4-C]pyridine-7-COOH C₈H₅N₃O₂ 191.15 7-COOH Medicinal chemistry scaffold
1-Methyl-1H-pyrazolo[3,4-C]pyridine-7-COOH C₁₀H₁₀N₂O₂ 190.20 1-CH₃, 7-COOH Enhanced lipophilicity
5-Cl-1H-pyrrolo[2,3-c]pyridine-2-COOH C₈H₅ClN₂O₂ 196.59 5-Cl, 2-COOH High acidity, reactivity
TPCA C₈H₇NO₃S 197.21 Thiazolo ring, 7-COOH Fluorescence in CNDs
1H-Pyrrolo[2,3-B]pyridine-4-COOH C₈H₆N₂O₂ 162.15 4-COOH Positional isomer for drug design

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance acidity and reactivity, while electron-donating groups (e.g., OMe) improve solubility but may reduce metabolic stability .
  • Ring System Diversity : Thiazolo derivatives exhibit fluorescence due to sulfur’s electronegativity and conjugation effects, unlike pyrazolo/pyrrolo analogs .
  • Positional Isomerism : Carboxylic acid placement (4- vs. 7-) significantly impacts molecular interactions, as seen in receptor-binding assays .

Actividad Biológica

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a fused pyrazole and pyridine ring system. Its molecular formula is C7H6N2O2C_7H_6N_2O_2, and it exhibits solubility in various solvents, making it suitable for biological studies and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound functions as:

  • Enzyme Inhibitor : It inhibits key enzymes involved in cancer progression and inflammation, such as phosphodiesterase-4 (PDE4) and glycogen synthase kinase-3 (GSK-3) .
  • Receptor Modulator : It acts on various receptors, including adenosine receptors, which play critical roles in cellular signaling pathways .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer and melanoma. Studies report IC50 values ranging from 0.75 to 4.15 µM for certain derivatives . In vivo studies demonstrated tumor growth inhibition without systemic toxicity .
  • Anti-inflammatory Effects : It downregulates the expression of pro-inflammatory cytokines and chemokines, contributing to its potential as an anti-inflammatory agent .
  • Antibacterial Activity : The compound exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential in treating infectious diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The most potent compounds were found to inhibit tumor growth in an orthotopic breast cancer mouse model without affecting normal cells .
  • Anti-inflammatory Mechanism : Another study explored the anti-inflammatory properties of the compound through its interaction with MAPK pathways. The results indicated that certain derivatives could effectively inhibit NF-κB/AP-1 activity, suggesting a mechanism for their anti-inflammatory effects .

Data Table: Biological Activities Overview

Activity TypeTarget Pathway/MechanismObserved EffectReference
AnticancerEnzyme inhibition (e.g., GSK-3)Inhibition of tumor cell proliferation
Anti-inflammatoryCytokine signaling pathwaysDownregulation of pro-inflammatory markers
AntibacterialBacterial cell wall synthesisInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, and how are the products validated?

  • Methodology : Synthesis typically involves cyclization of substituted pyridine precursors followed by carboxylation. For example, derivatives like pyrazolo-pyridines are synthesized via condensation reactions using nitrile intermediates or transition-metal-catalyzed cross-coupling . Post-synthesis validation includes elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) , high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <5 ppm error) , and NMR for structural elucidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (GHS H315, H319) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Avoid dust generation; use vacuum collection and dispose via authorized waste services .
  • Ventilation : Ensure fume hoods for reactions generating aerosols or toxic gases (e.g., NOx) .

Q. How can researchers assess the purity of this compound?

  • Methodology :

  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Spectroscopy : FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Thermal Analysis : Melting point determination (e.g., 273–278.5°C for related methyl esters) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for kinase inhibition using this compound?

  • Methodology :

  • Biological Assays : Test inhibitory activity against FGFR kinases using ATP-competitive binding assays (IC₅₀ determination via fluorescence polarization) .
  • Derivatization : Introduce substituents at positions 3 and 7 to modulate selectivity (e.g., methyl groups for steric hindrance; carboxyl groups for solubility) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with kinase active sites .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodology :

  • Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values .
  • Solubility Profiling : Use polar (DMSO) and aqueous buffers (pH 1–10) to assess variability .
  • Collaborative Studies : Reproduce synthesis and characterization in independent labs to confirm reproducibility .

Q. How is this compound utilized in pharmacological studies targeting glutamate receptors?

  • Methodology :

  • Receptor Binding Assays : Radioligand competition experiments (e.g., [³H]AMPA displacement in rat cortical membranes) to measure affinity (Kᵢ) .
  • Functional Assays : Electrophysiology (patch-clamp) on hippocampal neurons to evaluate agonist/antagonist effects .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. What advanced techniques characterize its stability under varying experimental conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) followed by LC-MS to identify degradation products .
  • pH Stability : Incubate in buffers (pH 3–9) and monitor via UV-Vis spectroscopy for absorbance shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.